![molecular formula C13H22O B14657125 2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene CAS No. 53651-89-1](/img/structure/B14657125.png)
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene is an organic compound with a complex structure. It is characterized by the presence of multiple double bonds and an ether linkage, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene typically involves the use of olefination reactions. One common method is the Horner–Wadsworth–Emmons olefination, which involves the reaction of phosphonate esters with aldehydes to form the desired diene . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in anhydrous solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale olefination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated compounds.
Substitution: The ether linkage allows for nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and ether linkage allow it to participate in electrophilic and nucleophilic reactions, forming intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- Nerol (3,7-Dimethylocta-2,6-dien-1-ol)
- (E)-1-Methyl-2-(prop-1-en-1-yl)disulfane
Uniqueness
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene is unique due to its specific arrangement of double bonds and the presence of an ether linkage. This structure provides it with distinct reactivity and properties compared to similar compounds, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
53651-89-1 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
2,7-dimethyl-7-prop-2-enoxyocta-1,3-diene |
InChI |
InChI=1S/C13H22O/c1-6-11-14-13(4,5)10-8-7-9-12(2)3/h6-7,9H,1-2,8,10-11H2,3-5H3 |
Clé InChI |
FMRZVYZHUJCIGE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=CCCC(C)(C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


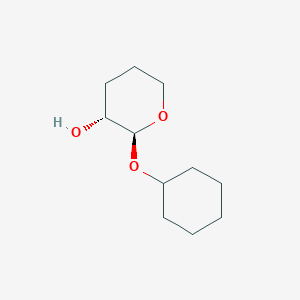
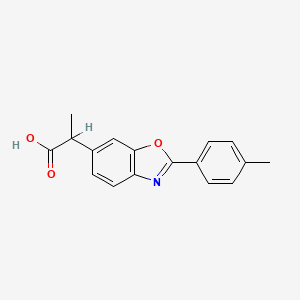
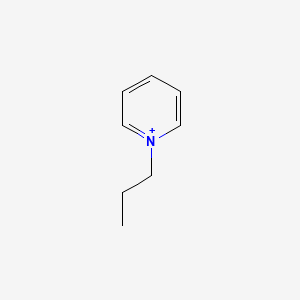
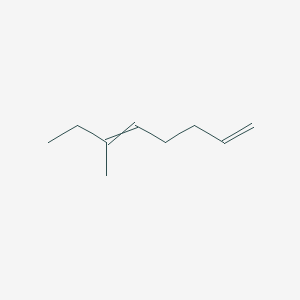
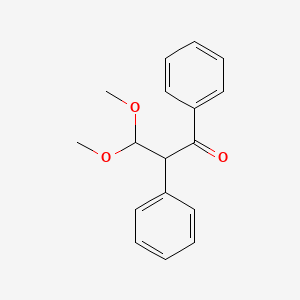
-](/img/structure/B14657079.png)
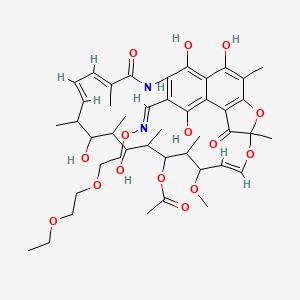
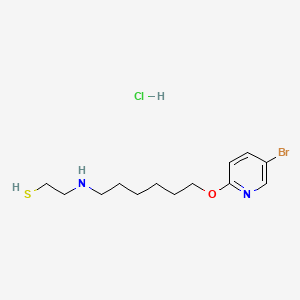
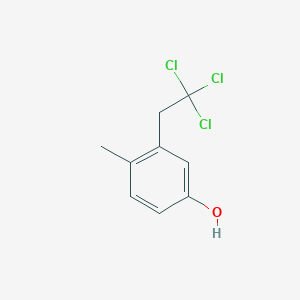
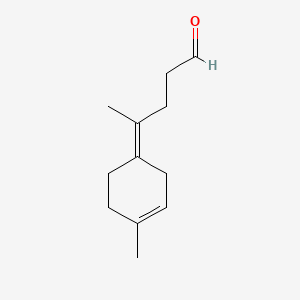

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)


